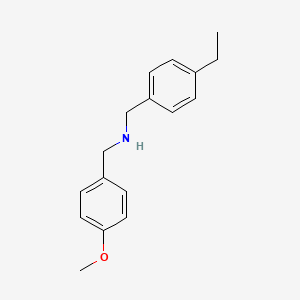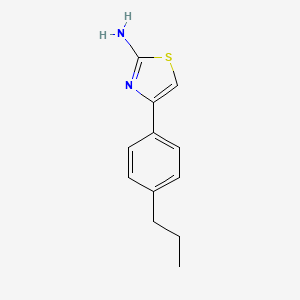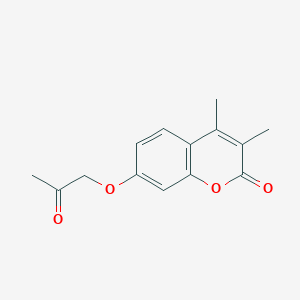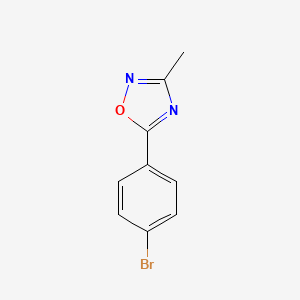
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
Compounds with a structure similar to “5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole” often belong to a class of organic compounds known as aromatic aldehydes . These compounds are characterized by the presence of an aromatic ring and an aldehyde group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aromatic aldehydes . For example, one method involves the reaction of 4-bromobenzaldehyde oxime with N-chlorosuccinimide .Molecular Structure Analysis
The molecular structure of similar compounds often includes an aromatic ring and an aldehyde group . The presence of bromine and oxygen atoms in the molecule can also influence its structure .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific compound and conditions . For example, Oxone oxidation of 5-(4-bromophenyl)furfural has been reported to afford γ-keto carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as the presence of an aromatic ring and an aldehyde group . For example, 5-(4-Bromophenyl)furfural has a molecular weight of 251.076 Da and a monoisotopic mass of 249.962936 Da .Aplicaciones Científicas De Investigación
- Application : The compound 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Method of Application : These new thermotropic liquid crystals are synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results : These new methacrylate oligomers exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Application : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound as an active pharmaceutical ingredient were not specified in the source .
Scientific Field: Polymer Science
Scientific Field: Pharmaceutical Science
- Scientific Field: Chemical Synthesis
- Application : 5-(4-Bromophenyl)oxazole-2-propionic acid is a chemical compound that can be used in various chemical synthesis processes .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in chemical synthesis processes were not specified in the source .
- Application : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
- Method of Application : Its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co 2+ .
- Results : All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO 2 reduction under visible-light irradiation .
- Application : The newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has been investigated for its neurotoxic potentials .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in neurotoxicology studies were not specified in the source .
Scientific Field: Photocatalysis
Scientific Field: Neurotoxicology
Safety And Hazards
Direcciones Futuras
The future directions for research on similar compounds could include further studies on their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, these compounds could be studied for potential applications in various fields, such as medicine and chemistry .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXUFMZRHQRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361054 | |
| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
71566-07-9 | |
| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
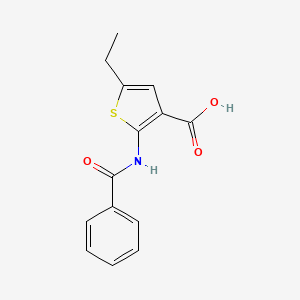
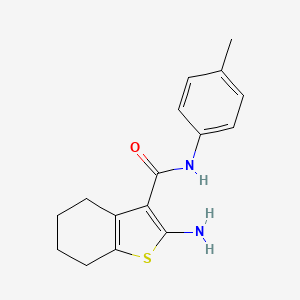
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
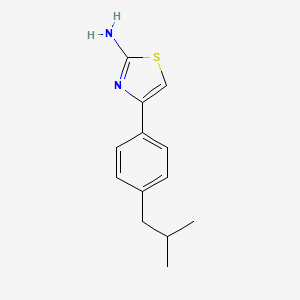
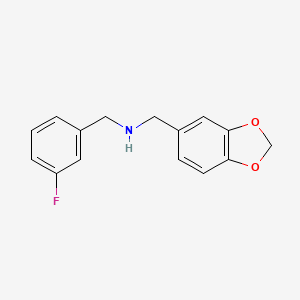
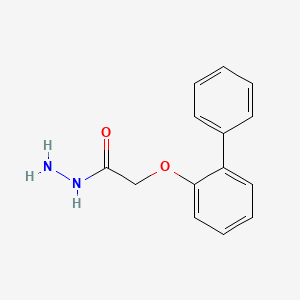
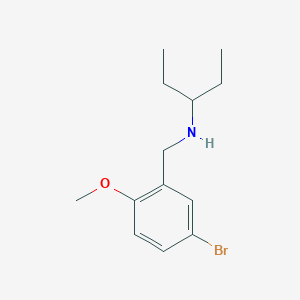
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)
